Specific Scientific Field: Chemical Engineering and Material Science
Summary of the Application: DPHA is an attractive raw material used for the production of polyesters, polyethers, polyurethanes, and alkyd resins . These materials have a wide range of applications in various industries, including automotive, construction, and electronics.
Methods of Application or Experimental Procedures: The synthesis of these materials typically involves the reaction of DPHA with other monomers under specific conditions. For example, in the case of polyurethanes, DPHA can be reacted with a diisocyanate in the presence of a catalyst .
Results or Outcomes: The use of DPHA in these reactions often results in materials with improved properties, such as increased strength and durability .
Specific Scientific Field: Polymer Science and Engineering
Summary of the Application: DPHA is used in UV curing applications. It is highly efficient in photoinitiated free radical reactions .
Methods of Application or Experimental Procedures: In UV curing, DPHA is mixed with a photoinitiator and exposed to UV light. The UV light triggers a reaction that causes the DPHA to polymerize and harden .
Results or Outcomes: The use of DPHA in UV curing can reduce oxygen inhibition and improve photosensitivity with a small amount of additive .
Specific Scientific Field: Optical Engineering
Summary of the Application: DPHA is one of the constituents of prepolymer syrup used to fabricate H-PDLCs gratings .
Methods of Application or Experimental Procedures: In the fabrication of H-PDLCs, DPHA is mixed with other constituents to form a prepolymer syrup. This syrup is then exposed to a specific pattern of light to create the holographic grating .
Results or Outcomes: The use of DPHA in this application allows for the creation of H-PDLCs with specific optical properties .
Specific Scientific Field: Chemical Engineering and Organic Chemistry
Summary of the Application: DPHA is used in the synthesis of dipentaerythritol (DPE) from pentaerythritol (PE) under acidic conditions .
Methods of Application or Experimental Procedures: The synthesis involves a selective dimerization process where PE is suspended in sulfolane at a ratio of 2333 g/L at 175 °C for 60 minutes with a low amount of sulfuric acid (0.5 mol%) .
Results or Outcomes: The optimized conditions resulted in DPE with 16% yield (72% GPC purity) for 28% conversion of PE, corresponding to 57% DPE selectivity .
Specific Scientific Field: Material Science and Nanotechnology
Summary of the Application: DPHA is used to prepare nanoporous/non-porous polymeric thin films for drug delivery systems .
Methods of Application or Experimental Procedures: The preparation involves the reaction of DPHA with other monomers under specific conditions to form the desired polymeric thin films .
Results or Outcomes: The use of DPHA in this application allows for the creation of nanoporous/non-porous polymeric thin films with specific properties suitable for drug delivery systems .
Dipentaerythritol hexaacrylate is a multifunctional acrylate monomer with the molecular formula C28H34O13 and a molecular weight of approximately 578 g/mol. This compound is characterized by its high thermal stability and ability to form polymers, making it valuable in various industrial applications, particularly in coatings, adhesives, and photopolymers. Its structure allows it to participate in crosslinking reactions, leading to the formation of durable and chemically resistant materials .
Dipentaerythritol hexaacrylate primarily undergoes polymerization reactions when exposed to ultraviolet light or heat, resulting in the formation of crosslinked polymer networks. The reaction mechanism typically involves the generation of free radicals that initiate the polymerization process. This compound can also react with other monomers to create copolymers, enhancing its mechanical properties and versatility in applications such as coatings and adhesives .
Dipentaerythritol hexaacrylate can be synthesized through several methods:
Dipentaerythritol hexaacrylate is utilized in various fields due to its unique properties:
Dipentaerythritol hexaacrylate shares similarities with other multifunctional acrylate compounds but exhibits unique properties that set it apart:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trimethylolpropane triacrylate | C15H18O6 | Lower molecular weight; used mainly for coatings. |
| Pentaerythritol triacrylate | C15H18O6 | Similar crosslinking ability; lower functionality. |
| Hexanediol diacrylate | C12H18O4 | More flexible polymers; lower thermal stability. |
| Tetraethylene glycol diacrylate | C12H18O6 | Increased flexibility; used for softer materials. |
Dipentaerythritol hexaacrylate is notable for its high functionality and thermal stability, which contribute to its effectiveness in forming robust polymer networks compared to these similar compounds .
Dipentaerythritol hexaacrylate was first synthesized in the late 20th century as part of efforts to expand the functionality of acrylate esters. Early methods involved the esterification of dipentaerythritol with acrylic acid using homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid [1]. These processes operated under reflux conditions with solvents like toluene or cyclohexane to facilitate azeotropic water removal [2]. However, initial yields were suboptimal (70–80%), and post-reaction purification required extensive washing steps, generating significant acidic wastewater [1].
The compound gained attention in the 1990s for its high crosslinking density and rapid curing kinetics, making it ideal for optical coatings and electronic encapsulants. Japan and Western nations pioneered its adoption in UV-curable inks, where its six acrylate groups enabled superior adhesion and scratch resistance compared to tetrafunctional analogs [1].
The 2000s saw exponential growth in UV-curing technologies, driven by environmental regulations restricting volatile organic compounds (VOCs). DPHA’s solvent-free curing mechanism positioned it as a sustainable alternative to traditional coatings. However, scaling production faced challenges:
Research during this period focused on optimizing catalyst systems. For example, replacing sulfuric acid with methanesulfonic acid reduced side reactions, achieving acid values below 1 mg KOH/g in the final product [2].
Breakthroughs in green chemistry between 2010 and 2025 revolutionized DPHA synthesis. Patent CN102633635B (2012) and its refinement in NL2030435B1 (2022) introduced closed-loop systems that eliminated wastewater discharge [1] [2]. Key innovations included:
Post-esterification neutralization with flake caustic (NaOH) and magnesium silicate adsorption enabled salt removal without water-intensive washing. Distillation under reduced pressure (-0.098 MPa) recovered >98% of solvents (e.g., cyclohexane) and water for reuse in subsequent batches [1].
Incorporating alkaline calcium bentonite and calcium oxide during decolorization achieved dual functionality:
This approach replaced traditional ion-exchange resins, reducing operational costs by 40% [2].
Modern protocols achieve yields exceeding 98% through precise stoichiometric control (acrylic acid:dipentaerythritol molar ratio = 6–9:1) and compressed air sparging to accelerate water removal [1]. The table below compares parameters from seminal production methods:
| Parameter | Early Method (1990s) | Patent CN102633635B (2012) | Patent NL2030435B1 (2022) |
|---|---|---|---|
| Reaction Time (h) | 12–15 | 9–10 | 9–10 |
| Acid Value (mg KOH/g) | 1.5–2.0 | 0.17–0.20 | 0.15–0.16 |
| Solvent Recovery (%) | 70 | 95 | 98 |
| Yield (%) | 78–82 | 98.3–98.4 | 98.3–98.5 |
By 2025, DPHA dominates the high-performance acrylate market, with annual production exceeding 10,000 metric tons globally. China’s UV-curing sector, fueled by electronics manufacturing, accounts for 60% of consumption [1]. Recent research focuses on:
Dipentaerythritol hexaacrylate undergoes polymerization primarily through free radical mechanisms when exposed to ultraviolet light, electron beam radiation, or thermal initiation . The polymerization process involves the generation of free radicals that initiate the polymerization of acrylate double bonds, leading to the formation of highly crosslinked three-dimensional networks . The reaction mechanism typically follows classical free radical polymerization kinetics, encompassing initiation, propagation, and termination steps [9].
During photopolymerization, photoinitiators such as 1-hydroxy-cyclohexyl-phenyl ketone or Irgacure 184 decompose under UV irradiation to generate primary radical species [10]. These radicals attack the acrylate double bonds of dipentaerythritol hexaacrylate, initiating chain growth and crosslinking reactions . The six functional groups per molecule create multiple reaction sites, enabling the formation of densely crosslinked networks with exceptional mechanical and chemical properties [5].
The high functionality of dipentaerythritol hexaacrylate (5-6 acrylate groups) results in exceptionally high crosslinking densities compared to conventional di- or tri-functional monomers [5]. Research indicates that gel point conversion for multifunctional acrylates typically occurs at 50-80% conversion, with higher functional monomers achieving gelation at lower conversions [11] [12]. The critical conversion at the gel point can be calculated using Flory-Stockmayer theory, which predicts that systems with higher functionality reach the gel point at lower degrees of conversion [11].
Studies have demonstrated that dipentaerythritol hexaacrylate systems exhibit rapid gelation kinetics, with gel times decreasing significantly with increasing photoinitiator concentration up to an optimal level [11]. The crosslinking density directly correlates with the final mechanical properties, including modulus, hardness, and chemical resistance of the resulting polymer networks [10].
Real-time infrared spectroscopy studies have revealed that dipentaerythritol hexaacrylate demonstrates rapid polymerization rates under appropriate UV exposure conditions [13]. The double bond conversion can reach 80-100% depending on formulation parameters, UV intensity, and exposure time [13]. Optimal UV light intensities range from 40 to 600 mW/cm² for effective curing, with higher intensities promoting faster polymerization rates [13].
The polymerization kinetics are significantly influenced by the viscosity of the system, which increases dramatically as crosslinking progresses [13]. This viscosity increase can lead to diffusion-controlled termination, affecting the final conversion and network structure [13] [14]. The glass transition temperature of the resulting networks typically exceeds 90°C, indicating the formation of highly crosslinked, rigid polymer structures [6] [15].
The polymerization of dipentaerythritol hexaacrylate results in the formation of highly crosslinked three-dimensional polymer networks with unique structural characteristics [16] [17]. The six acrylate functional groups enable the formation of multiple crosslinks per molecule, creating a densely interconnected polymer matrix [18]. This network architecture provides exceptional mechanical strength, dimensional stability, and resistance to solvent penetration [19].
Characterization studies using techniques such as dynamic mechanical analysis and differential scanning calorimetry have revealed that these networks exhibit glass transition temperatures significantly higher than those of linear or lightly crosslinked polymers [20] [15]. The high crosslink density restricts polymer chain mobility, resulting in enhanced thermal stability and mechanical performance [20].
Polymer networks formed from dipentaerythritol hexaacrylate demonstrate superior mechanical properties compared to those derived from lower functionality monomers [10] [20]. The tensile strength of UV-cured films containing dipentaerythritol hexaacrylate can reach 21.03 MPa, representing significant enhancement over conventional formulations [10]. The high crosslink density contributes to increased hardness, with pencil hardness values reaching 4H or higher .
The thermal properties of these networks reflect their highly crosslinked structure. Glass transition temperatures typically exceed 250°C for fully cured systems, indicating exceptional thermal stability [15]. Thermogravimetric analysis reveals high decomposition temperatures, making these materials suitable for high-temperature applications [21].
The dense crosslinked networks formed by dipentaerythritol hexaacrylate exhibit exceptional chemical resistance to solvents, acids, and bases [19]. This resistance stems from the highly interconnected polymer structure that restricts the penetration and diffusion of chemical species [22]. The chemical resistance makes these materials particularly valuable for protective coatings, chemical storage applications, and environments requiring long-term durability [19] [23].
Studies have demonstrated excellent hydrophobic properties and water resistance, attributed to the crosslinked structure and reduced water uptake [6] [19]. The chemical inertness of the cured networks makes them suitable for applications requiring biocompatibility and chemical stability [19] [20].
Dipentaerythritol hexaacrylate serves as a critical component in ultraviolet-curable coating formulations designed for demanding applications [19] [23]. These coatings demonstrate superior hardness, scratch resistance, and chemical durability compared to conventional formulations [23]. The rapid curing capability under UV exposure enables efficient processing and reduces volatile organic compound emissions [19].
Industrial applications include protective coatings for automotive components, electronic devices, and architectural surfaces where exceptional durability is required [19] [23]. The optical clarity of cured films makes the compound particularly valuable for clear protective coatings and optical applications [19].
The strong adhesive properties of dipentaerythritol hexaacrylate make it valuable for structural adhesive applications [19] [24]. Formulations containing this compound demonstrate excellent substrate adhesion, moisture resistance, and mechanical strength [19]. The rapid curing capability enables efficient assembly processes in manufacturing environments [19].
Applications span construction, automotive, and aerospace industries where high-performance bonding is critical [19]. The chemical resistance of cured adhesives ensures long-term joint integrity under challenging environmental conditions [19].
Research has explored the use of dipentaerythritol hexaacrylate in biomedical applications, particularly in dental composite materials and drug delivery systems [20] [21]. Studies demonstrate that incorporation of this compound in dental composites improves the degree of conversion and glass transition temperature, potentially enhancing clinical performance [20].
The biocompatibility of properly formulated systems has enabled exploration in tissue engineering applications, where the compound contributes to scaffold materials with controlled porosity and mechanical properties [21] [25]. Controlled release drug delivery systems utilizing these crosslinked networks show promise for pharmaceutical applications [19].
In additive manufacturing, dipentaerythritol hexaacrylate serves as a key component in photopolymer resins for stereolithography and digital light processing systems [19]. The high reactivity and crosslinking capability enable the production of high-resolution parts with excellent mechanical properties [19]. The rapid photopolymerization facilitates efficient printing processes with minimal post-curing requirements [19].
The compound's utility extends to optical applications, including holographic polymer dispersed liquid crystals and optical waveguides [19]. The combination of optical clarity and dimensional stability makes it valuable for precision optical components [19].
Comparative studies reveal that dipentaerythritol hexaacrylate outperforms lower functionality monomers in terms of crosslink density and final polymer properties [26] [27]. Research comparing various acrylate monomers shows that increasing functionality from diacrylate (2) to hexaacrylate (6) results in progressively higher crosslink densities and improved mechanical properties [26] [27].
The enhancement in polymerization rate associated with higher functionality has been documented, with dipentaerythritol hexaacrylate demonstrating faster gelation and higher final conversions compared to trimethylolpropane triacrylate or pentaerythritol triacrylate [27] [13]. However, the higher viscosity of hexafunctional monomers requires careful formulation optimization to maintain processability [26].
Research has established clear relationships between the molecular structure of dipentaerythritol hexaacrylate and the properties of resulting polymer networks [18]. The six acrylate functional groups enable multiple crosslinking pathways, resulting in networks with higher crosslink densities than achievable with lower functionality monomers [18]. This directly translates to enhanced mechanical properties, thermal stability, and chemical resistance [18].
Studies utilizing nuclear magnetic resonance spectroscopy and infrared spectroscopy have confirmed the complete incorporation of acrylate groups into the polymer network, validating the efficiency of the crosslinking process [20]. Dynamic mechanical analysis reveals multiple relaxation processes associated with the complex network structure [28].
Research has identified optimal processing conditions for dipentaerythritol hexaacrylate systems, including photoinitiator concentration, UV intensity, and exposure time [13]. Studies demonstrate that photoinitiator concentrations of 1-3 wt% provide optimal balance between cure speed and final properties [13]. UV intensities of 40-600 mW/cm² effectively promote polymerization while avoiding excessive heat generation .
Temperature effects on polymerization kinetics have been investigated, revealing that elevated temperatures can accelerate cure rates but may also lead to premature gelation in high-functionality systems [13] [29]. Careful control of processing parameters enables optimization of both cure efficiency and final network properties [13].
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